molecular formula C12H13N3O B12086405 5-(3-Methoxyphenyl)pyridine-3,4-diamine

5-(3-Methoxyphenyl)pyridine-3,4-diamine

Cat. No.: B12086405
M. Wt: 215.25 g/mol
InChI Key: KQWSGUQOCQPJAM-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a 3,4-diamine group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)pyridine-3,4-diamine typically involves the reaction of 3-methoxyaniline with pyridine-3,4-dicarboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst and solvent. Common catalysts include palladium or copper-based catalysts, and solvents such as ethanol or dimethylformamide (DMF) are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

5-(3-Methoxyphenyl)pyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)pyridine-2,3-diamine: Similar structure but with different substitution pattern.

    5-(4-Methoxyphenyl)pyridine-3,4-diamine: Similar structure with methoxy group at a different position.

    5-(3-Methoxyphenyl)pyridine-3,5-diamine: Similar structure with different amine substitution.

Uniqueness

5-(3-Methoxyphenyl)pyridine-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the diamine group on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyridine-3,4-diamine

InChI

InChI=1S/C12H13N3O/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15)

InChI Key

KQWSGUQOCQPJAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2N)N

Origin of Product

United States

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